

# A Comparative Analysis of the Psychoactive Effects of Psi-DOM and DOM

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the psychoactive compounds **Psi-DOM** ( $\psi$ -DOM) and DOM (2,5-dimethoxy-4-methylamphetamine), focusing on their pharmacodynamics and in vivo effects. The information is intended for a scientific audience and is supported by available experimental data.

#### Introduction

**Psi-DOM** and DOM are closely related substituted phenethylamines known for their psychedelic properties. Both compounds are potent agonists at the serotonin 5-HT2A receptor, which is the primary target for classic hallucinogens.[1][2] DOM, also known as STP, has been more extensively studied and characterized.[3][4] **Psi-DOM**, a positional isomer of DOM, is a lesser-known compound primarily described in the work of Alexander Shulgin.[5] This guide aims to collate and present the available scientific information on these two compounds to facilitate a comparative understanding of their psychoactive profiles.

## **Comparative Pharmacodynamics**

The primary mechanism of action for both **Psi-DOM** and DOM is agonism at the 5-HT2A receptor.[3][5] Differences in their affinity and functional activity at this and other receptors likely account for the variations in their potency and qualitative effects.

## **Receptor Binding Affinities**



The following table summarizes the available receptor binding affinity data (Ki, in nM) for **Psi-DOM** and DOM. Lower Ki values indicate a higher binding affinity.

Compound	5-HT2A Receptor (Ki, nM)	5-HT2C Receptor (Ki, nM)
Psi-DOM	49–351[5]	50[5]
DOM	~14-20 (depending on enantiomer)	~16-19[6]

Note: The affinity of **Psi-DOM** for the 5-HT2A receptor is reported to be approximately 2.6- to 3.5-fold lower than that of DOM.[5]

## **In Vitro Functional Activity**

Functional assays measure the ability of a compound to activate a receptor after binding. The EC50 value represents the concentration of a compound that produces 50% of its maximal effect.

Compound	5-HT2A Receptor (EC50, nM)	Efficacy (Emax)
Psi-DOM	Not Available	Not Available
DOM	21.9[6]	Full Agonist[6]

Note: While specific EC50 and Emax values for **Psi-DOM** at the 5-HT2A receptor are not readily available in the published literature, it is known to act as an agonist at this receptor.[5]

## **Comparative In Vivo Effects**

Animal models are crucial for characterizing the psychoactive potential of novel compounds. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[1][7] Drug discrimination studies assess the subjective effects of a compound by training animals to recognize and respond to a specific drug cue.



## **Head-Twitch Response (HTR) in Rodents**

The ED50 value in the HTR assay represents the dose of a compound that produces 50% of the maximal head-twitch response.

Compound	Head-Twitch Response (ED50, mg/kg)	
Psi-DOM	Not Available	
DOM	~0.20[8]	

Note: The HTR induced by DOM is robust and has been extensively characterized.[3]

**Drug Discrimination in Rodents** 

Compound	Discriminative Stimulus Properties	
Psi-DOM	Substitutes for LSD and 5-MeO-DMT[5]	
DOM	Substitutes for LSD; widely used as a training drug[3][9]	

# **Human Psychoactive Effects**

The following table provides a summary of the reported human psychoactive effects of **Psi-DOM** and DOM.



Feature	Psi-DOM	DOM
Dosage	15 - 25 mg (oral)[5]	3 - 10 mg (oral)[3]
Duration	6 - 8 hours[5]	14 - 24 hours[3]
Reported Effects	Feeling strange, closed-eye imagery, some visuals, introspection, feeling "stoned," spaciness, lightheadedness, muscle tremors, palpitations, diarrhea. Visuals reported to be less than expected for the intensity of effects.[5]	Stimulation, euphoria, enhanced self-awareness, perceptual disturbances at low doses. Marked psychedelic effects at higher doses.[3][4]
Relative Potency	Approximately one-third as potent as DOM[5]	

# **Experimental Protocols 5-HT2A Receptor Radioligand Binding Assay**

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

#### Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex).
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
- Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, typically [3H]ketanserin, is used.
- Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., Psi-DOM or DOM).



- Incubation: The mixture is incubated to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

### **Head-Twitch Response (HTR) in Mice**

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

#### Methodology:

- Animals: Male C57BL/6J mice are commonly used for this assay.
- Drug Administration: The test compound (e.g., **Psi-DOM** or DOM) is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is tested to generate a dose-response curve.
- Observation Period: Immediately after drug administration, the mice are placed in individual observation chambers. The number of head twitches is counted for a defined period, often 30-60 minutes.
- HTR Quantification: A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming behavior.[7] Scoring can be done by trained observers or with automated systems.
- Data Analysis: The total number of head twitches at each dose is recorded. The data are then used to calculate the ED50 value, which is the dose that produces 50% of the maximal response.

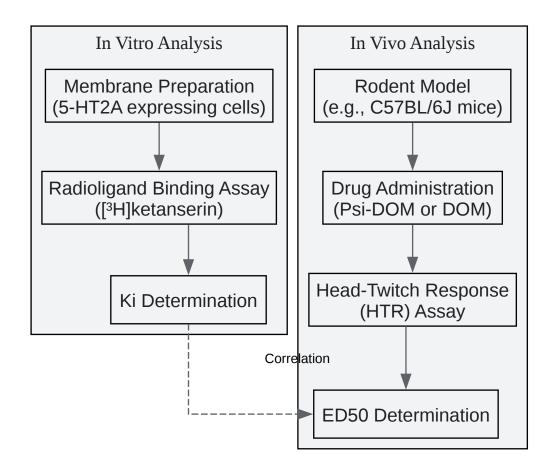
## **Visualizations**





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#### Caption: 5-HT2A Receptor Signaling Pathway



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Caption: Experimental Workflow for Psychoactive Drug Validation



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